Imipenem-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
303.37 g/mol |
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)-1,1,2,2-tetradeuterioethyl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1/i2D2,3D2 |
InChI Key |
ZSKVGTPCRGIANV-OZYAQZRRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC1=C(N2[C@H](C1)[C@H](C2=O)[C@@H](C)O)C(=O)O)N=CN |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Origin of Product |
United States |
Imipenem D4: a Deuterated Internal Standard in Pharmaceutical Analysis
Chemical Properties and Deuteration
This compound is a deuterated analog of imipenem, where specific hydrogen atoms in the imipenem molecule have been replaced by deuterium (B1214612) atoms caymanchem.comCurrent time information in Bangalore, IN.alsachim.com. The formal name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[[2-[iminomethyl)amino]ethyl-d4]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Current time information in Bangalore, IN.. The molecular formula is C₁₂H₁₃D₄N₃O₄S, with a molecular weight of approximately 303.37 g/mol Current time information in Bangalore, IN.alsachim.com. The deuterium atoms are typically incorporated into the N-formimidoyl ethyl group Current time information in Bangalore, IN.pipitech.com. The minimum isotopic enrichment is reported to be ≥98% for the deuterated forms (d1-d4), with ≤1% of the d0 (unlabeled) form Current time information in Bangalore, IN.. This high isotopic purity is essential for its function as an internal standard.
Application as an Internal Standard in Imipenem Quantification
This compound is specifically employed as an internal standard for the quantitative analysis of imipenem, primarily using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) walshmedicalmedia.comCurrent time information in Bangalore, IN.axios-research.comnih.govmedchemexpress.comunige.chalsachim.comresearchgate.net. Its utility stems from its ability to co-elute chromatographically with imipenem and exhibit similar ionization characteristics, thereby compensating for variations in sample preparation, matrix effects, and ionization efficiency that can occur during analysis Current time information in Bangalore, IN.amazonaws.comdrugbank.commedchemexpress.comunige.chvulcanchem.comresearchgate.net.
The polar nature of imipenem and its tendency to elute early in reverse-phase chromatography can lead to signal perturbation by endogenous hydrophilic components in biological samples unige.ch. This compound helps mitigate these issues, providing a more robust and accurate quantification of imipenem concentrations unige.ch. Furthermore, imipenem can exist in equilibrium between Z and E isomers, which may lead to partially resolved signals; this compound can help correct for these variations unige.ch.
Research Findings and Method Validation Data
Studies employing this compound have demonstrated its effectiveness in developing and validating analytical methods for imipenem quantification in biological matrices like plasma and bronchoalveolar lavage (BAL) fluid unige.chmdpi.com.
Method Validation: Analytical methods utilizing this compound as an internal standard are typically validated according to guidelines such as those from the US Food and Drug Administration (FDA) unige.chmdpi.com. Validation parameters commonly assessed include:
Linearity: Calibration curves are established over a defined concentration range, demonstrating a linear response iajps.comunige.chrjptonline.orgmdpi.com. For instance, linearity studies for imipenem have shown correlation coefficients (r²) of 0.999 iajps.comrjptonline.org.
Accuracy and Precision: this compound contributes to achieving high accuracy and precision. Reported values for accuracy (bias) have ranged from -11.3% to +12.7%, and precision (coefficient of variation, CV) from 2.1% to 11.5% unige.ch. Specific studies have reported imipenem LLOQs of 0.05 mg/L with mean accuracy of 116.32% and precision of 2.27% mdpi.com.
Extraction Yield and Matrix Effects: this compound assists in accurately assessing extraction yields, which have been reported between 96% and 113.8% unige.ch. It also helps to correct for matrix effects, ensuring that the presence of other biological components does not significantly alter the analyte's signal amazonaws.comunige.chresearchgate.net.
Sensitivity: Lower Limits of Quantification (LLOQs) have been achieved, with values reported as low as 0.02-0.5 µg/mL unige.ch and 0.05 mg/L mdpi.com, demonstrating the method's sensitivity for detecting therapeutic concentrations.
Therapeutic Drug Monitoring (TDM): The use of this compound in LC-MS/MS methods supports therapeutic drug monitoring of imipenem in critically ill patients, a practice increasingly employed to optimize dosing and improve clinical outcomes nih.govresearchgate.netnih.govscielo.org.zanih.gov. By enabling accurate measurement of plasma concentrations, it aids clinicians in adjusting dosages to ensure drug exposure remains above the minimum inhibitory concentration (MIC) of the targeted pathogens researchgate.netnih.govscielo.org.za.
Table 1: Key Analytical Performance Parameters in Studies Utilizing this compound
| Parameter | Reported Value(s) | Reference(s) |
| Lower Limit of Quantification | 0.02–0.5 µg/mL; 0.05 mg/L | unige.chmdpi.com |
| Accuracy (Bias) | -11.3% to +12.7% (intra/inter-assay) | unige.ch |
| Precision (CV) | 2.1%–11.5% (intra/inter-assay) | unige.ch |
| Extraction Yield | 96%–113.8% | unige.ch |
| Linearity (r²) | ≥0.999 | iajps.comrjptonline.org |
| Isotopic Enrichment | ≥98% ²H | Current time information in Bangalore, IN.alsachim.com |
| Minimum Purity | ≥95.00% | alsachim.com |
Note: Specific values may vary depending on the study methodology and validation criteria.
This compound stands as a prime example of how stable isotope labeling enhances analytical precision in pharmaceutical science. Its role as a deuterated internal standard in LC-MS/MS methodologies is critical for the accurate quantification of imipenem, supporting essential activities from drug development to clinical therapeutic drug monitoring. The inherent advantages of deuterium labeling – its chemical similarity to the analyte, ease of detection via mass spectrometry, and cost-effectiveness – make this compound an invaluable tool for achieving reliable and reproducible analytical results in the demanding field of antibiotic analysis.
Advanced Chromatographic and Spectroscopic Characterization of Imipenem D4
Chromatographic Separation Principles and Optimization with Imipenem-d4
The chromatographic behavior of this compound is virtually identical to that of unlabeled Imipenem (B608078). Therefore, separation methodologies are developed and optimized for Imipenem and are directly applicable to its deuterated analogue. The primary goal of these methods is to achieve efficient separation from endogenous matrix components, other drugs, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) Methodological Development
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode, is the cornerstone for the analysis of Imipenem and, by extension, this compound. Method development focuses on optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to ensure sensitivity, selectivity, and robustness.
Stationary Phase: The most commonly employed stationary phases are octadecylsilane (C18) columns, which provide effective hydrophobic retention for the polar Imipenem molecule. drugbank.com Column dimensions and particle sizes are selected to balance separation efficiency with analysis time and backpressure; a typical column might be 250 mm x 4.6 mm with 5 µm particles. drugbank.com
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Phosphate buffers are frequently used to maintain a specific pH, which is crucial for the stability and retention of Imipenem. nih.govumich.edu Gradient elution, where the proportion of the organic modifier is varied over time, is often used to effectively separate Imipenem from its more or less polar impurities. drugbank.com For instance, a gradient might involve a low-pH phosphate buffer (pH ~2.8) mixed with acetonitrile and a higher-pH phosphate buffer (pH ~7.3) also mixed with acetonitrile. drugbank.com
Detection: UV detection is standard for HPLC analysis of Imipenem. The molecule exhibits significant absorbance in the UV spectrum, with detection wavelengths typically set between 297 and 300 nm for optimal sensitivity. sigmaaldrich.comnih.gov
The chromatographic parameters for this compound would mirror those of Imipenem, as deuterium (B1214612) labeling does not significantly alter the compound's polarity or interaction with the stationary phase. Therefore, it will co-elute with the unlabeled analyte, a critical feature for its use as an internal standard in mass spectrometry-based assays.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | X-Terra C18 (250 x 4.6 mm, 5 µm) umich.edu | SYMMETRY C18 (150 x 4.6 mm, 5 µm) nih.gov | Waters X terra MS C18 (250 x 4.6 mm, 5 µm) drugbank.com |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (50:50) umich.edu | Methanol : Phosphate Buffer (pH 3.0) (70:30) nih.gov | Gradient of Buffer A (pH 7.3) and Buffer B (pH 2.8) with Acetonitrile drugbank.com |
| Flow Rate | 1.0 mL/min umich.edu | 1.0 mL/min nih.gov | 1.0 mL/min drugbank.com |
| Detection Wavelength | 238 nm umich.edu | 258 nm nih.gov | 210 nm drugbank.com |
| Retention Time (Imipenem) | Not Specified | 3.345 min nih.gov | ~11 min nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC) Techniques and Methodologies
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.
The primary advantage of transferring an Imipenem analysis method from HPLC to UHPLC is the substantial reduction in run time without compromising, and often improving, separation quality. For instance, separations that take around 15 minutes on a conventional HPLC system with 5 µm particles can be significantly shortened. researchgate.net UHPLC methods are particularly valuable for high-throughput screening, such as in the detection of carbapenemase activity in bacterial isolates, where rapid results are crucial. jfda-online.com
A typical UHPLC method for carbapenems like Imipenem would use a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a rapid gradient elution. nih.gov For example, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can achieve separation in under 6 minutes. nih.gov As with HPLC, the chromatographic properties of this compound are indistinguishable from Imipenem under UHPLC conditions.
Gas Chromatography (GC) Applications for Deuterated Carbapenems
Gas Chromatography (GC) is generally not a suitable technique for the analysis of Imipenem or other carbapenems. The primary limitations are the low volatility and poor thermal stability of these complex, polar molecules. jfda-online.com The high temperatures required for volatilization in the GC inlet would lead to the degradation of the thermally labile β-lactam ring structure, preventing accurate analysis. chromforum.org
For a compound to be analyzed by GC, it must be volatile and thermally stable. researchgate.net Compounds with polar functional groups (like the carboxylic acids, amines, and hydroxyl groups in Imipenem) often require chemical derivatization to increase their volatility and stability. jfda-online.com This process modifies these functional groups into less polar, more volatile forms, such as trimethylsilyl (TMS) ethers or esters. jfda-online.com However, due to the inherent instability of the carbapenem (B1253116) core structure, derivatization is often complex and may not prevent degradation. Consequently, liquid chromatography-based methods remain the standard and preferred approach for the analysis of Imipenem and its deuterated standards. While some research has explored the volatile organic compounds (VOCs) released by bacteria in the presence of Imipenem using GC-MS, this is an indirect analysis of bacterial activity rather than a direct quantification of the drug itself.
Micellar Electrokinetic Chromatography (MEKC) for Related Compound Separation
Micellar Electrokinetic Chromatography (MEKC) is a high-efficiency separation technique and a mode of capillary electrophoresis (CE). It is particularly adept at separating complex mixtures of both charged and neutral compounds, making it well-suited for analyzing Imipenem and its related impurities.
The separation principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (SDS), added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a "pseudo-stationary" phase. Analytes in the sample partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. Separation is achieved based on these differential partitioning coefficients, combined with the electrophoretic mobility of charged analytes.
MEKC methods have been developed for the separation of Imipenem and Cilastatin from their related substances. A typical method might employ a borate buffer (e.g., 25 mM, pH 9.2) with 75 mM SDS in an uncoated fused-silica capillary, with separation achieved in under 7 minutes. This technique offers advantages over HPLC, including improved efficiency (higher theoretical plate numbers) and reduced consumption of samples and reagents. MEKC has proven effective in separating various carbapenems from each other and from their degradation products, demonstrating its power for purity and stability testing.
Mass Spectrometric Detection and Quantification Strategies for this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the quantification of Imipenem, where this compound plays its essential role as an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs like Imipenem in complex biological matrices such as plasma, urine, or bronchoalveolar lavage fluid. The technique combines the powerful separation capabilities of LC (or more commonly, UHPLC) with the highly specific detection of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent from the LC column is then introduced into an ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode for Imipenem. nih.gov In the mass spectrometer, the parent (or precursor) ion corresponding to the protonated molecule of interest ([M+H]⁺) is selected. For Imipenem, this is the ion with a mass-to-charge ratio (m/z) of approximately 300.1. This selected ion is then fragmented in a collision cell, and specific product (or fragment) ions are monitored. This process is known as Multiple Reaction Monitoring (MRM).
The use of this compound is critical for accurate quantification. As an ideal internal standard, it co-elutes with the unlabeled Imipenem but is distinguished by the mass spectrometer due to its higher mass (m/z of approximately 304.1). By measuring the ratio of the peak area of the analyte (Imipenem) to the peak area of the internal standard (this compound), any variations in sample preparation, injection volume, or ion suppression/enhancement in the MS source can be effectively corrected, leading to highly accurate and precise results.
The MRM transitions are highly specific. For Imipenem, a common transition is the fragmentation of the m/z 300.1 precursor ion to a product ion of m/z 141.8 or 142.1. For this compound, the precursor ion would be m/z ~304.1, and while the exact fragment would depend on the location of the deuterium atoms, it would be selected to be a stable and specific product ion. This high degree of specificity allows for the confident quantification of Imipenem even at very low concentrations, with lower limits of quantification (LLOQ) reported in the range of 0.05 mg/L in biological samples.
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Imipenem | 300.1 |
| Product Ion (m/z) for Imipenem | 141.8 or 142.1 |
| Precursor Ion (m/z) for Hydrolyzed Imipenem | 318.1 |
| Product Ion (m/z) for Hydrolyzed Imipenem | 103 |
| Expected Precursor Ion (m/z) for this compound | ~304.1 |
Electrospray Ionization (ESI) Parameter Optimization in Positive Mode
Electrospray Ionization (ESI) is a soft ionization technique that is essential for the analysis of polar molecules like Imipenem by mass spectrometry. Optimizing the ESI source parameters is critical to maximize the generation of the desired protonated molecule ([M+H]⁺) of this compound, thereby ensuring the highest sensitivity for the assay. The process is typically performed in the positive ion mode for compounds containing basic nitrogen atoms, like Imipenem.
The optimization involves systematically adjusting various parameters to find the settings that yield the most stable and intense signal for the specific analyte. Key parameters include:
Gas Temperatures: The drying gas (or heating gas) temperature and sheath gas temperature are crucial for efficient solvent evaporation and desolvation of the analyte ions. researchgate.net For Imipenem, temperatures around 300-400°C for the heat block and interface have been found to be effective. researchgate.net
Gas Flow Rates: The nebulizing gas helps to form a fine spray of charged droplets, while the drying and sheath gases assist in desolvation. researchgate.net Optimal flow rates ensure efficient droplet formation and ion release without causing excessive fragmentation or signal instability.
Capillary Voltage: This voltage, applied to the ESI needle, is fundamental for charging the liquid and initiating the electrospray. The voltage must be high enough to maintain a stable spray but not so high that it causes electrical discharge or in-source fragmentation.
Nebulizer Pressure: This parameter controls the flow of the nebulizing gas and affects the size of the initial droplets. Proper adjustment is necessary for a stable and fine spray.
The following table presents a set of optimized ESI parameters reported for the analysis of Imipenem, which would serve as a starting point for the fine-tuning of an assay for this compound. researchgate.net
| Parameter | Optimized Value |
|---|---|
| Ionization Mode | Positive ESI |
| Nebulizing Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Drying Gas Flow | 5 L/min |
| Interface Temperature | 300 °C |
| DL Temperature | 150 °C |
| Heat Block Temperature | 400 °C |
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. isca.me It is considered a primary ratio method because the measurement is based on the ratio of the signal from the naturally occurring analyte to the signal from a known amount of an isotopically labeled internal standard. nih.gov
The core principle of IDMS involves adding a known quantity of an isotopically enriched version of the analyte (in this case, this compound) to the sample containing the natural analyte (Imipenem) before any sample processing or extraction. researchgate.net this compound is an ideal internal standard because it is chemically identical to Imipenem, meaning it behaves the same way during sample preparation, chromatography, and ionization. researchgate.net Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.
Because this compound has a different mass from Imipenem, the two compounds can be distinguished by the mass spectrometer. The quantification is based on the measured ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is compared to a calibration curve prepared by analyzing standards containing known amounts of both the analyte and the internal standard.
The key advantages of IDMS are its ability to correct for variations in sample matrix effects, extraction efficiency, and instrument response, leading to highly accurate and reproducible results. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Characterization
Deuterium NMR (²H NMR) for Isotopic Labeling Confirmation
Deuterium Nuclear Magnetic Resonance (²H or D NMR) is a powerful and direct method for confirming the successful incorporation of deuterium into a molecule. researchgate.net For this compound, ²H NMR provides definitive proof of isotopic labeling. Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H NMR specifically detects deuterium (hydrogen-2) nuclei. researchgate.net
When this compound is analyzed by ²H NMR, a signal will appear at a chemical shift corresponding to the position of the deuterium atoms in the molecule. The chemical shift range in ²H NMR is similar to that in ¹H NMR, allowing for the identification of the chemical environment of the label. brieflands.com The presence of a peak in the ²H NMR spectrum is unambiguous evidence of deuteration. researchgate.net
Furthermore, the integration of the signal in the ²H NMR spectrum can be used, under appropriate experimental conditions, to determine the extent of deuteration at each labeled site. Conversely, in the ¹H NMR spectrum of this compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished, providing complementary evidence of successful labeling. brieflands.com
Multi-Nuclear NMR Approaches for Structural Elucidation (e.g., ¹H, ¹³C NMR)
¹H NMR provides a detailed map of all the proton environments in the molecule. For this compound, the ¹H NMR spectrum is expected to be nearly identical to that of unlabeled Imipenem, with the specific exception of the signal for the proton that has been substituted with deuterium. The absence of this specific signal, coupled with the unchanged appearance of all other proton signals (in terms of chemical shift and coupling patterns), confirms both the site of labeling and the preservation of the rest of the molecule's hydrogen framework.
¹³C NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound should closely match that of unlabeled Imipenem, confirming that the carbon framework is intact. A subtle but important effect observed in ¹³C NMR is the isotopic shift. The carbon atom directly bonded to a deuterium atom (C-D) will typically resonate at a slightly upfield (lower ppm) chemical shift compared to the corresponding carbon in a C-H bond. This small shift provides additional confirmation of the location of the deuterium label.
Together, ¹H, ¹³C, and ²H NMR provide a comprehensive characterization, confirming the exact location of the isotopic label and verifying the complete and correct chemical structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection in Analytical Method Development
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in the development of methods for quantifying compounds that possess a chromophore—a part of the molecule that absorbs light in the UV-Vis region. Imipenem has a characteristic UV absorbance due to its β-lactam and conjugated ring system.
The UV spectrum of Imipenem shows a distinct absorption maximum (λ-max) in the range of 295 nm to 300 nm. nih.govresearchgate.net This property is exploited in High-Performance Liquid Chromatography (HPLC) methods, where a UV-Vis detector is set to this wavelength to specifically monitor Imipenem as it elutes from the chromatography column. The absorbance at this wavelength is directly proportional to the concentration of the analyte, allowing for quantification.
A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector that offers significant advantages for method development. Instead of monitoring absorbance at a single, pre-selected wavelength, a PDA detector captures the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram.
This capability provides several key benefits for the analysis of Imipenem and its deuterated analog:
Peak Purity Analysis: By comparing the UV spectra across an entire chromatographic peak, one can assess its purity. If the peak corresponds to a single compound, the spectra at the upslope, apex, and downslope will be identical. Any significant differences would indicate the presence of a co-eluting impurity.
Compound Identification: The acquired spectrum of a peak can be compared to a library of reference spectra for positive identification. The characteristic spectrum of Imipenem, with its λ-max around 297 nm, serves as a confirmatory data point in addition to its chromatographic retention time. researchgate.net
Method Optimization: During method development, PDA detection allows for the simultaneous monitoring of all wavelengths. This helps in selecting the optimal wavelength for quantification that maximizes sensitivity and minimizes interference from other components in the sample matrix.
In the context of developing an analytical method for this compound, UV-Vis and PDA detection are invaluable tools. Since the deuterium substitution does not significantly alter the chromophore, this compound will have the same UV spectrum as unlabeled Imipenem, allowing for its detection and quantification using the same principles.
Analytical Method Validation and Performance Metrics for Imipenem D4 Applications
Validation Parameters for Analytical Methods Utilizing Imipenem-d4 as Internal Standard
The validation of analytical methods is essential to confirm their suitability for their intended purpose. When this compound is employed as an internal standard (IS), specific validation parameters are evaluated to ensure the method's robustness, accuracy, and reliability in quantifying Imipenem (B608078).
Specificity and Selectivity Assessment
Specificity and selectivity ensure that the analytical method can accurately measure the analyte (Imipenem) in the presence of other components, such as impurities, degradation products, or matrix components. This compound, being an isotopically labeled analog, is expected to co-elute with Imipenem while exhibiting distinct mass-to-charge ratios, thus allowing for effective compensation of matrix effects and variations in sample preparation or instrument response unige.ch. Studies have shown that methods employing this compound can achieve good selectivity, with no significant interferences observed from excipients or degradation products researchgate.netresearchgate.net. This is crucial for bioanalytical applications where complex biological matrices can introduce significant challenges unige.chnih.gov.
Linearity and Calibration Model Development
Linearity is a critical parameter that establishes the direct proportionality between the analyte concentration and the instrument's response, typically assessed through a calibration curve. Methods utilizing this compound as an IS often employ weighted linear regression models, such as 1/x or 1/x² weighting, to account for the variance in response across different concentration ranges, especially at lower concentrations unige.chelementlabsolutions.comcore.ac.uk. Studies have reported excellent linearity for Imipenem when using this compound, with correlation coefficients (r²) consistently above 0.990 across various concentration ranges, for example, 0.9934 in one study nih.govrjptonline.orgresearchgate.netresearchgate.net. The acceptable range for r² values in analytical calibration is generally considered to be ≥ 0.990, ensuring a reliable relationship between concentration and response researchgate.netchromatographyonline.com. Calibration curves have been successfully developed from low µg/mL ranges up to several hundred µg/mL, demonstrating the method's applicability across a broad dynamic range nih.govrjptonline.orgresearchgate.net.
Precision Analysis: Intra-assay and Inter-assay Variability
Precision refers to the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed by determining the relative standard deviation (RSD) for intra-assay (within-run) and inter-assay (between-run) variability. Methods employing this compound have demonstrated high precision. For instance, intra-assay precision (CV) has been reported to range from 0.9% to 11.5%, while inter-assay precision has been observed between 2.1% and 11.3% unige.ch. Other studies have reported %RSD values for repeatability as low as 1.291% for Imipenem ijpbs.com, and intermediate precision (ruggedness) %RSD values around 1.1% iajps.com. These low RSD values indicate good reproducibility and reliability of the analytical methods.
Accuracy and Recovery Determination
Accuracy assesses the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies, where a known amount of analyte is spiked into a sample matrix. Studies utilizing this compound have reported high recovery rates for Imipenem, typically within the range of 98% to 102% researchgate.netijpbs.com. Bias values, representing the difference between measured and nominal concentrations, have also been reported to be within acceptable limits, generally between -11.3% and +12.7% for inter-assay accuracy unige.ch. For example, one study reported a mean accuracy of 116.32% with a precision of 2.27% for Imipenem at its lower limit of quantification (LLOQ) nih.gov. These findings underscore the method's ability to provide accurate quantification of Imipenem.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Methods using this compound have demonstrated excellent sensitivity. For Imipenem, LOD values have been reported as low as 0.02 µg/mL rjptonline.org, and LOQ values around 0.06 µg/mL rjptonline.org or 0.05 mg/L nih.gov. These low detection and quantification limits are crucial for therapeutic drug monitoring and analyzing samples with low analyte concentrations.
Robustness and Ruggedness Evaluations of Methodologies
Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness evaluates its reproducibility under different conditions (e.g., different analysts, laboratories, or equipment). Studies have indicated that analytical methods employing this compound are generally robust. Slight variations in parameters such as mobile phase composition, pH, or flow rate typically have negligible effects on the analysis jocpr.comamazonaws.comresearchgate.netnih.gov. For instance, variations in flow rate by ±0.1 mL/min, column oven temperature by ±5°C, or mobile phase composition by ±2% have been shown not to significantly impact the results jocpr.com. Similarly, changes in mobile phase pH by ±0.2 units and wavelength by ±5 nm have also been reported to have no significant effect, confirming the method's robustness rjptonline.orgjocpr.com. Ruggedness has also been demonstrated, with %RSD values for intermediate precision studies remaining low, indicating good reproducibility across different conditions jocpr.com.
Strategies for Addressing Analytical Challenges in Complex Matrices
Analyzing this compound in biological samples presents significant challenges due to the complex nature of these matrices, which can interfere with analytical measurements. Effective strategies are crucial for ensuring accurate and reliable quantification.
Evaluation and Mitigation of Matrix Effects in Mass Spectrometry
Matrix effects (ME) are a common concern in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, arising from co-eluting components in the sample matrix that can suppress or enhance the ionization of the target analyte nih.govnih.goveijppr.com. These effects can significantly impact the accuracy, precision, linearity, and sensitivity of quantitative methods. For this compound, understanding and mitigating these effects is paramount, especially when it is used as an internal standard or the analyte of interest.
Evaluation of Matrix Effects: Matrix effects are typically assessed using methods such as post-column infusion, post-extraction spiking, or pre-extraction spiking nih.gov. A widely accepted quantitative method involves calculating the "matrix factor" (MF), which is the ratio of the analyte's response in a matrix extract to its response in a neat solution at the same concentration nih.gov. An MF less than 1 indicates signal suppression, while an MF greater than 1 indicates signal enhancement nih.gov. Deuterated internal standards, like this compound, are invaluable for compensating for matrix effects, as they ideally undergo similar ionization suppression or enhancement as the native analyte myadlm.orgchromatographyonline.comnih.gov. Studies have shown that the use of stable isotope-labeled internal standards can effectively normalize matrix factors, keeping them within acceptable ranges, often with relative standard deviations below 15% nih.gov.
Mitigation Strategies: Several strategies can be employed to minimize or compensate for matrix effects:
Sample Preparation Optimization: Thorough sample clean-up is essential. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering compounds nih.govresearchgate.netresearchgate.net. Protein precipitation, often followed by filtration or centrifugation, is a common and rapid method for preparing biological samples like plasma or serum for LC-MS/MS analysis nih.govmdpi.comchromatographyonline.com.
Chromatographic Optimization: Adjusting chromatographic conditions, including column selection, mobile phase composition, and gradient elution profiles, can improve the separation of the analyte from interfering matrix components, thereby reducing co-elution nih.govmyadlm.orgresearchgate.net. Hydrophilic interaction liquid chromatography (HILIC) has been utilized for carbapenem (B1253116) antibiotics like Imipenem nih.gov.
Mass Spectrometric Parameter Adjustment: Modifying MS parameters, such as source settings or ionization modes, can sometimes help reduce matrix effects nih.govresearchgate.netnih.gov.
Calibration Approaches:
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that closely mimics the composition of the unknown samples is a highly effective method for compensating for matrix effects nih.govresearchgate.net.
Internal Standards: The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone strategy for correcting for variations in extraction efficiency, injection volume, and ionization efficiency caused by matrix effects myadlm.orgchromatographyonline.comnih.govasm.org.
Sample Preparation Techniques for Deuterated Analogs in Biological Specimens
The preparation of biological specimens for the analysis of deuterated analogs like this compound is critical for achieving accurate and sensitive quantification using LC-MS/MS. The choice of technique depends on the biological matrix (e.g., plasma, urine, tissue homogenates) and the physicochemical properties of the analyte.
Common Sample Preparation Techniques:
Protein Precipitation (PPT): This is a widely used, rapid, and straightforward method for biological fluids like plasma and serum nih.govmdpi.comchromatographyonline.comnih.gov. It involves adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid to the sample to precipitate proteins, which are then removed by centrifugation or filtration nih.govchromatographyonline.com. The supernatant, containing the analyte and the deuterated internal standard, is then injected into the LC-MS/MS system nih.govchromatographyonline.com. For instance, protein precipitation with acetonitrile has been employed for carbapenem analysis nih.govnih.gov.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique can be effective for removing polar matrix components. For example, extraction with methylene (B1212753) chloride has been described for carbapenem analysis in plasma nih.gov.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte or interfere with the matrix components. Various SPE sorbents, including C18, C8, mixed-mode, or hydrophilic sorbents, can be employed depending on the analyte's properties researchgate.netresearchgate.netchromatographyonline.com. SPE offers higher selectivity and cleaner extracts compared to PPT but is generally more time-consuming.
Dilution: For certain matrices or when sensitivity is not a primary concern, simple dilution with a suitable solvent or buffer can be used to reduce matrix effects and prepare the sample for analysis nih.govchromatographyonline.comresearchgate.net.
Considerations for Deuterated Analogs: When preparing samples for deuterated analogs, it is essential to ensure that the extraction and clean-up procedures achieve efficient recovery of both the analyte and the internal standard, as their similar chemical properties are key to effective matrix effect compensation myadlm.orgasm.org. For example, a study on ertapenem (B1671056) utilized protein precipitation with methanol (B129727) and storage at -20°C, followed by centrifugation, with the supernatant then analyzed by LC-MS/MS asm.org. Another approach for carbapenems involved adding a buffer solution to samples to ensure stability during work-up and storage, followed by protein precipitation nih.gov.
Data Table 1: Comparison of Sample Preparation Techniques for Carbapenem Antibiotics
| Technique | Matrix | Typical Reagents/Solvents | Advantages | Disadvantages | Relevant Citations |
| Protein Precipitation (PPT) | Plasma, Serum | Acetonitrile, Methanol, Formic Acid | Fast, simple, high throughput, cost-effective | May not remove all interfering compounds, potential for carryover | nih.govmdpi.comchromatographyonline.comnih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Methylene Chloride, Ethyl Acetate | Effective for removing polar interferences, can improve selectivity | Time-consuming, requires larger solvent volumes, potential for emulsion formation | nih.gov |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | Various sorbents (C18, C8, Mixed-mode, HLB) | High selectivity, cleaner extracts, good recovery | More complex, time-consuming, higher cost | researchgate.netresearchgate.netchromatographyonline.com |
| Dilution | Urine, Plasma | Mobile Phase, Water, Acetonitrile | Simplest, fastest, reduces matrix effects | Only applicable if sensitivity is not compromised, may not remove all interferences | nih.govchromatographyonline.comresearchgate.net |
Data Table 2: Matrix Effect Evaluation and Mitigation Strategies
| Strategy | Description | Impact on this compound Analysis | Relevant Citations |
| Evaluation | |||
| Post-Column Infusion | Continuous infusion of analyte into the post-column eluent to monitor MS signal changes. | Identifies regions of ion suppression/enhancement in the chromatogram. | nih.gov |
| Post-Extraction Spiking | Spiking blank matrix extract with analyte and IS; comparing response to neat solution. Calculation of Matrix Factor (MF). | Quantifies ME (MF < 1: suppression, MF > 1: enhancement). Essential for validation. | nih.gov |
| Mitigation | |||
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix identical to the samples. | Compensates for matrix-induced variations in ionization efficiency. | nih.govresearchgate.net |
| Stable Isotope Labeled IS (e.g., this compound) | Using a deuterated analog that behaves similarly to the native analyte during sample preparation and MS detection. | Corrects for variations in extraction, injection, and ionization, effectively normalizing matrix effects. | myadlm.orgchromatographyonline.comnih.govasm.org |
| Chromatographic Optimization | Modifying mobile phase, gradient, or column to ensure analyte elutes separately from matrix interferences. | Reduces co-elution of interfering compounds, thereby minimizing their impact on the ionization of this compound. | nih.govmyadlm.orgresearchgate.net |
| Sample Clean-up (SPE/LLE/PPT) | Removing endogenous or exogenous components from the biological matrix prior to analysis. | Reduces the concentration of substances causing ME, leading to cleaner chromatograms and more reliable signals for this compound. | nih.govresearchgate.netnih.govmdpi.comnih.gov |
Applications of Imipenem D4 in Chemical and Pharmaceutical Research Beyond Basic Identification
Methodological Research in Quantitative Bioanalysis
The inherent instability of imipenem (B608078) in aqueous solutions presents a significant challenge for its accurate quantification in biological matrices. Imipenem-d4 is indispensable for overcoming these challenges, particularly in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis.
Development of Reference Methods for Imipenem Quantification in Biological Fluids (e.g., plasma, serum)
Reference methods for quantifying drugs in biological fluids require the highest levels of accuracy and precision. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing such methods for imipenem. sigmaaldrich.comnih.gov In techniques like LC-MS/MS, the internal standard is added to samples at a known concentration at the beginning of the sample preparation process. lcms.cz It co-elutes with the non-labeled analyte (imipenem) and experiences similar variations during extraction, handling, and ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for sample loss and matrix effects, which are common issues in complex biological fluids like plasma. lcms.cz
Numerous HPLC and LC-MS/MS methods have been developed for the determination of imipenem concentrations in human plasma and serum for pharmacokinetic studies. nih.govresearchgate.netnih.govmdpi.com These methods require meticulous validation, including parameters for linearity, detection limits, and precision. researchgate.netmdpi.com For instance, one HPLC method reported a detection limit of 0.030 µg/mL in human plasma, demonstrating high sensitivity. researchgate.net The integration of this compound as an internal standard in these assays ensures that the quantification is reliable and reproducible, meeting the stringent criteria set by regulatory bodies for bioanalytical method validation. nih.govmdpi.com
Below is a table summarizing typical validation parameters for a bioanalytical method for imipenem, where a deuterated standard like this compound would be essential for achieving such accuracy.
| Parameter | Result | Description |
| Linearity Range | 0.1 to 100 µg/mL | The concentration range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | 0.030 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 mg/L | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com |
| Inter-day Precision (CV%) | 6.26% at 0.1 µg/mL | The coefficient of variation for measurements taken on different days, indicating reproducibility. researchgate.net |
| Accuracy | 116.32% at LOQ | The closeness of the measured value to the true value, expressed as a percentage. mdpi.com |
| Recovery from Serum | 99% | The efficiency of the extraction process from the biological matrix. nih.gov |
Standardization of Bioanalytical Assays using Deuterated Internal Standards
Standardization is crucial for ensuring that results from bioanalytical assays are consistent and comparable across different laboratories and studies. Deuterated internal standards like this compound are fundamental to this process. nih.gov Because the physicochemical properties of this compound are virtually identical to those of imipenem, it behaves the same way during chromatographic separation, minimizing isotopic effects that could otherwise compromise the analysis. sigmaaldrich.com
The use of this compound helps to normalize variations in instrument response and matrix interference, leading to highly reliable quantification. lcms.cz This standardization is critical for therapeutic drug monitoring in critically ill patients, where unpredictable plasma levels are common, and for definitive pharmacokinetic analyses that inform dosing regimens. nih.gov By providing a stable and reliable reference point within each sample, this compound ensures that the developed assays can be confidently applied in clinical and research settings.
Investigations of Enzymatic Hydrolysis Mechanisms using Deuterated Analogs
Imipenem is susceptible to degradation by enzymes in the body, which impacts its efficacy. Understanding these enzymatic mechanisms is key to improving its therapeutic profile.
Studies on Dehydropeptidase-I Activity and Inhibition by Cilastatin Analogs
Imipenem is rapidly metabolized in the kidneys by a zinc metallo-enzyme called Dehydropeptidase-I (DHP-I), which is located on the brush border of renal tubules. wikipedia.orgpatsnap.comnih.gov This enzymatic hydrolysis involves the cleavage of the beta-lactam ring, leading to inactive metabolites and reducing the urinary concentration of the active drug. nih.govnih.gov To counteract this, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I. wikipedia.orgnih.govijpbs.com The combination with cilastatin effectively prevents the renal metabolism of imipenem, thereby increasing its plasma half-life and urinary recovery. nih.govfrontiersin.org
Studies have shown that DHP-I enzymes from various sources can hydrolyze imipenem, and this activity is consistently inhibited by cilastatin. drugbank.comnih.gov This interaction is a primary focus of research to understand the drug's pharmacokinetics and to develop new DHP-I inhibitors.
| Enzyme | Action on Imipenem | Effect of Cilastatin |
| Dehydropeptidase-I (DHP-I) | Catalyzes hydrolysis of the beta-lactam ring, inactivating the drug. nih.govnih.gov | Acts as a reversible inhibitor, preventing imipenem degradation. wikipedia.orgijpbs.com |
| Metallo-beta-lactamase (e.g., CphA) | Hydrolyzes imipenem, contributing to bacterial resistance. nih.gov | Shows inhibitory effects due to structural similarities with DHP-I. wikipedia.orgnih.gov |
Tracer Studies for Elucidating Reaction Pathways in in vitro Systems
Deuterated analogs are valuable tools for elucidating enzymatic reaction mechanisms and metabolic pathways. In such tracer studies, a deuterated compound like this compound can be introduced into an in vitro system containing the enzyme of interest, such as DHP-I. The reaction products are then analyzed, typically by mass spectrometry, to track the fate of the deuterium (B1214612) atoms.
Impurity Profiling and Stability-Indicating Analytical Method Development
Ensuring the purity and stability of pharmaceutical products is a regulatory requirement. Imipenem is known to be unstable, making the development of stability-indicating methods crucial. These methods must be able to separate the intact drug from any impurities or degradation products that may form over time or under stress conditions. nih.govresearchgate.net
The development of these methods involves subjecting the drug to forced degradation under various conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net Subsequently, an analytical technique, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), is used to resolve all the resulting components. researchgate.net
This compound plays a critical role in this process as an internal standard for the accurate quantification of both the remaining imipenem and the impurities formed. Its availability as a reference material facilitates the identification and quantification of related substances. pharmaffiliates.com High-resolution mass spectrometry has been used to identify several degradation products of imipenem, including a product from the cleavage of the β-lactam ring, a dimer of the drug, and a product formed from the interaction between imipenem and cilastatin. nih.gov The use of this compound in these stability-indicating assays ensures that the data on drug purity and stability are accurate and reliable, which is essential for defining the shelf-life and storage conditions of the final pharmaceutical product.
| Impurity/Degradation Product | Method of Formation/Identification | m/z Ratio |
| DP-1 | Cleavage of the β-lactam ring. nih.gov | 318 [M+H]⁺ |
| DP-2 | Dimerization of imipenem. nih.gov | 599 [M+H]⁺ |
| DP-3 | Interaction between imipenem and cilastatin. nih.gov | 658 [M+H]⁺ |
| Thienamycin | Process impurity or degradation product. google.com | Not specified |
| Impurity A (epimers 1 and 2) | Process impurity or degradation product. google.com | Not specified |
Analytical Methodologies for Identifying and Quantifying Imipenem-Related Impurities
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of drug products google.com. Analytical methodologies, particularly high-performance liquid chromatography (HPLC), are essential for the detection and quantification of these impurities google.comijpbs.comiajps.com.
In the context of Imipenem, several related substances and potential impurities have been identified, arising from either the synthesis process or degradation axios-research.comaxios-research.comtlcstandards.com. A robust reverse-phase HPLC (RP-HPLC) method is often developed to separate Imipenem from its impurities iajps.com. These methods must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate specificity, precision, accuracy, linearity, and robustness ijpbs.com.
This compound is invaluable in these analytical methods, primarily when coupled with mass spectrometry (LC-MS). It serves as an ideal internal standard for the accurate quantification of Imipenem and its impurities. Because this compound is chemically identical to Imipenem, it co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its distinct mass-to-charge (m/z) ratio allows it to be separately detected from the unlabeled analyte. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of impurities.
Table 1: Common Imipenem-Related Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Imipenem EP Impurity A | C₁₁H₁₆N₂O₄S | 272.33 | 59995-64-1 |
| Imipenem EP Impurity B | C₁₂H₁₉N₃O₅S | 317.37 | 1197869-90-1 |
| Imipenem Impurity 2 (Dimer) | C₂₄H₃₄N₆O₈S₂ | 598.7 | 776257-75-1 |
This table presents a selection of known impurities associated with Imipenem, which are monitored during quality control processes.
Role of Deuterated Standards in Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance . As mandated by ICH guidelines, these studies expose the active pharmaceutical ingredient (API) to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis researchgate.net.
Imipenem is known to be unstable in aqueous solutions, undergoing degradation through pathways like hydrolysis of the β-lactam ring and oligomerization researchgate.netnih.govnih.gov. High-resolution mass spectrometry is a powerful tool for identifying the structures of the resulting degradation products nih.gov.
In these studies, deuterated standards like this compound play a critical role. When analyzing stressed samples using LC-MS, it can be challenging to distinguish between true degradation products and artifacts of the analytical process. By spiking the sample with this compound, researchers can confidently track the fate of the parent drug. The known mass shift between Imipenem and this compound allows for the unambiguous identification of compound-related peaks in the mass spectrum. This aids in elucidating degradation pathways and developing stability-indicating analytical methods capable of separating the intact drug from its degradants nih.govbrieflands.com.
Table 2: Conditions for Forced Degradation Studies of Imipenem
| Stress Condition | Typical Reagent/Parameter | Potential Degradation Products Identified |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | Open β-lactam ring metabolite oup.com |
| Alkaline Hydrolysis | 0.01 M NaOH | Cleavage of β-lactam ring researchgate.netnih.gov |
| Oxidative Degradation | H₂O₂ | N/A |
| Thermal Degradation | Elevated temperature (e.g., 40°C) | N/A |
| Photolytic Degradation | Exposure to UV/Visible light | N/A |
This table outlines common stress conditions applied in forced degradation studies of Imipenem to assess its stability profile.
Application as a Certified Reference Material (CRM) in Pharmaceutical Research
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability . This compound is used as a reference standard that is compliant with regulatory guidelines and traceable to pharmacopeial standards axios-research.com. Its production and certification under standards like ISO 17034 and ISO/IEC 17025 ensure its suitability for the most demanding applications in pharmaceutical research .
Establishment of Traceability and Measurement Uncertainty for Analytical Standards
Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, each with a stated uncertainty weqas.com. Using a CRM like this compound is a direct way to establish traceability for an in-house analytical method. The certified value of the CRM serves as the reference point in this traceability chain.
Stability and Degradation Kinetics Studies of Imipenem D4
Mechanistic Investigations of Degradation Pathways using Deuterated Analogs
Deuterated analogs are frequently utilized in drug development and research to trace metabolic pathways, identify degradation products, and understand reaction mechanisms. The "heavy" isotopes of hydrogen (deuterium) can subtly alter reaction rates (kinetic isotope effect) or serve as unique identifiers in analytical techniques.
Imipenem's chemical structure, particularly its β-lactam ring, renders it prone to hydrolysis. In aqueous solutions, Imipenem (B608078) undergoes degradation through several pathways, which are significantly influenced by pH and temperature.
Acidic Conditions: In weakly acidic solutions, Imipenem can undergo complex oligomerization, initiated by the intermolecular attack of a carboxyl group on the β-lactam ring nih.gov.
Alkaline Conditions: In weakly alkaline solutions, an intermolecular reaction occurs between the β-lactam and formimidoyl groups nih.gov.
General Hydrolysis: Imipenem is sensitive to water, with the β-lactam ring susceptible to the rupture of its amide bond researchgate.net. This process is often characterized as a first-order reaction nih.gov. The primary hydrolytic degradation products identified include imipenemoic acid (Imi-B1) and its epimer (Imi-B2) researchgate.net.
Deuterated analogs like Imipenem-d4 are valuable in mechanistic studies because they can be traced through these degradation pathways. By analyzing the deuterium-labeled degradation products, researchers can confirm the proposed mechanisms and identify the specific sites of degradation.
The identification and structural characterization of degradation products are crucial for understanding drug stability and potential toxicity. While specific degradation products of this compound are not explicitly detailed in the provided snippets, general degradation products of Imipenem have been identified using advanced analytical techniques.
For Imipenem, degradation products have been detected and characterized, including:
DP-1: Resulting from the cleavage of the β-lactam ring nih.gov.
DP-2: Identified as a drug dimer nih.gov.
DP-3: Formed from the interaction between Imipenem and Cilastatin nih.gov.
This compound, being a stable isotope-labeled version, would yield deuterium-labeled counterparts of these degradation products. Techniques such as High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS) are employed to detect and structurally characterize these compounds, with the deuterium (B1214612) labeling providing a distinct mass shift for unambiguous identification and quantification medchemexpress.comscispace.comunige.ch.
Kinetic Modeling of this compound Degradation Processes
Kinetic modeling provides quantitative data on the rate and order of degradation reactions, which is essential for predicting shelf-life and optimizing storage conditions.
Deuterated analogs like this compound are employed in kinetic studies to serve as internal standards for precise quantification or to investigate potential kinetic isotope effects (KIEs). A KIE would indicate that the rate of degradation is influenced by the presence of deuterium at specific positions, providing deeper mechanistic insights.
The stability of Imipenem is significantly affected by environmental factors such as pH and temperature.
Temperature: Higher temperatures accelerate the degradation of Imipenem. Studies have shown that Imipenem solutions are less stable at elevated temperatures (e.g., 30°C and 40°C) compared to room temperature (25°C), with degradation rates increasing proportionally with temperature nih.govresearchgate.net.
pH: Degradation rates are also pH-dependent, with faster degradation observed under alkaline conditions compared to acidic or neutral conditions researchgate.netnih.gov.
Moisture: Imipenem is sensitive to moisture, which can lead to degradation researchgate.net.
Research involving this compound would investigate these same parameters. By comparing the degradation kinetics of this compound with that of unlabeled Imipenem under varying pH and temperature conditions, researchers can ascertain if the deuterium substitution influences the compound's stability profile.
Future Research Directions and Methodological Innovations with Imipenem D4
Development of Novel Analytical Platforms for Multi-Analyte Quantification
The trend in analytical chemistry is moving towards multiplexed assays that can simultaneously quantify multiple analytes, reducing sample volume and analysis time. Imipenem-d4 is well-positioned to be a key component in such advanced platforms. Research efforts are focusing on developing comprehensive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), capable of quantifying panels of antibiotics and their related compounds. For instance, studies have demonstrated the successful simultaneous quantification of multiple β-lactam antibiotics, including imipenem (B608078), using a suite of deuterated internal standards unige.chresearchgate.netresearchgate.netasm.orgwur.nl. Future work will likely involve expanding these panels to include a wider range of antimicrobial agents, requiring the development of optimized chromatographic separations and mass spectrometry parameters to ensure distinct detection of each analyte and its corresponding labeled standard. This will enable more efficient therapeutic drug monitoring (TDM) and comprehensive profiling of antibiotic residues in various matrices.
Integration of Deuterated Imipenem in Automated and High-Throughput Analytical Workflows
The increasing demand for rapid and high-throughput analysis in clinical diagnostics and research necessitates the automation of analytical workflows. This compound can be seamlessly integrated into automated sample preparation modules and robotic systems coupled with LC-MS/MS platforms nih.govgerstel.com. Such integration aims to minimize manual handling, reduce variability, and significantly increase sample throughput, which is critical for pharmacokinetic studies and large-scale screening. Research is exploring the use of this compound within automated systems for sample preparation, extraction, and analysis, ensuring reproducibility and efficiency. For example, automated platforms for therapeutic drug monitoring of β-lactam antibiotics have demonstrated robustness and routine capability, highlighting the potential for this compound in these advanced systems nih.gov. The development of such integrated workflows will be crucial for accelerating drug discovery, clinical trial analysis, and environmental monitoring.
Exploration of Enhanced Deuteration Strategies for Improved Analytical Performance
While this compound serves as an effective internal standard, ongoing research into deuteration strategies can further optimize its analytical performance. This includes exploring different positions and numbers of deuterium (B1214612) atoms within the imipenem molecule to minimize potential kinetic isotope effects and enhance chromatographic behavior or ionization efficiency. Studies on deuterated internal standards have shown that the choice of labeling strategy can impact assay precision and accuracy, particularly in the presence of matrix effects texilajournal.comnih.govscispace.comwuxiapptec.com. Future research may involve synthesizing novel imipenem analogs with specific deuteration patterns to achieve even greater co-elution with the analyte, improved stability, and enhanced signal-to-noise ratios in mass spectrometry. The development of more efficient and selective deuteration methodologies, potentially using advanced catalytic approaches, could also lead to more cost-effective production of high-purity deuterated standards doi.org.
Broader Applications in Non-Human Metabolic and Environmental Fate Studies
The application of this compound is not limited to human pharmacokinetic studies. Its utility as a tracer can be extended to investigate the metabolic pathways and environmental fate of imipenem and related compounds in non-human systems. Deuterated compounds are invaluable tools for tracking the transformation, distribution, and persistence of pharmaceuticals in environmental compartments such as soil and water, as well as in animal models wur.nldiva-portal.org. Research could focus on employing this compound to study the degradation pathways of imipenem in wastewater treatment plants, its uptake and metabolism in agricultural settings, or its pharmacokinetic profile in veterinary species. Understanding these processes is crucial for comprehensive environmental risk assessment and for developing sustainable antibiotic usage strategies in animal husbandry. For example, studies using stable isotope-labeled compounds are essential for elucidating the environmental fate of various antibiotics wur.nldiva-portal.org.
Compound List
Imipenem
this compound
Cilastatin
Piperacillin
Meropenem
Ceftazidime
Flucloxacillin
Cefotaxime
Daptomycin
Rifampicin
Amoxicillin
Cefepime
Ceftriaxone
Tazobactam
Cefazolin
Ciprofloxacin
Trimethoprim-sulfamethoxazole
Clavulanic acid
Cefuroxime
Ampicillin
Ofloxacin
Clindamycin
Linezolid
Teicoplanin
Tigecycline
Tobramycin
Vancomycin
Amikacin
Colistin
Gentamicin
Cefapirin
Ceftiofur
Cefquinom
Cefalonium
Cefalexin
Cefoperazone
Aztreonam
Raltegravir
Ritonavir
Atazanavir
Lopinavir
Ritonavir/lopinavir
Darunavir
Cobicistat
Emtricitabine
Tenofovir disoproxil fumarate (B1241708)
Lamivudine
Nevirapine
Efavirenz
Abacavir
Maraviroc
Rilpivirine
Dolutegravir
Elvitegravir
Ceftaroline
Ceftobiprole
Cefditoren
Cefixime
Cefpodoxime
Cefdinir
Cefaclor
Cefprozil
Cefixime-d4
Ceftriaxone-d3
Ertapenem-d4
Meropenem-d6
Piperacillin-d5
Cefepime-13CD3
Ceftazidime-D6
Flucloxacillin-13C4.15N
Amoxicillin-D4
Daptomycin-D5
Rifampicin-D8
Penicillin G-d7
(2H4)-Imipenem
MA-d(8)
AM-d(8)
MDMA-d(5)
MDA-d(5)
SIR-d(3)
D6-meropenem
D5-piperacillin
d5-Penicillin G
2H5-piperacillin sodium salt
2H6-meropenem
Q & A
Q. How can this compound be integrated into combination therapy studies to overcome multidrug-resistant infections?
- Design checkerboard assays to determine fractional inhibitory concentration indices (FICIs) with partner antibiotics (e.g., colistin) or β-lactamase inhibitors. Use time-kill curves to assess bactericidal synergy. Include in vivo efficacy testing in neutropenic murine models, monitoring bacterial load reduction in organs (e.g., lungs, kidneys) .
Data Presentation and Validation
Q. What are the key criteria for presenting this compound research data in peer-reviewed journals to avoid rejection?
- Ensure figures highlight mechanistic insights (e.g., isotopic effects on binding) rather than excessive structural diagrams. Follow journal-specific guidelines for tables (e.g., melting points, NMR shifts in supplementary materials). Use ChemDraw for schematics and cite SciFinder for compound validation .
Q. How should researchers handle raw data discrepancies when publishing this compound studies?
- Conduct root-cause analysis using Ishikawa diagrams to trace sources of error (e.g., instrument calibration, sample handling). Disclose limitations in the discussion section and provide raw data in repositories like Figshare. Use sensitivity analysis to confirm conclusions remain valid despite outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
